molecular formula C9H7N3S B14787113 6-Benzothiazolecarbonitrile, 5-amino-2-methyl-

6-Benzothiazolecarbonitrile, 5-amino-2-methyl-

Cat. No.: B14787113
M. Wt: 189.24 g/mol
InChI Key: LJERMBORWWAXCO-UHFFFAOYSA-N
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Description

6-Benzothiazolecarbonitrile, 5-amino-2-methyl- is a heterocyclic compound that contains a benzothiazole ring with an amino group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazolecarbonitrile, 5-amino-2-methyl- typically involves the cyclization of substituted anilines with thiocyanates and bromine. One common method includes the reaction of 3,4-substituted anilines with potassium thiocyanate (KSCN) and bromine (Br2) to form the benzothiazole ring . This reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 6-Benzothiazolecarbonitrile, 5-amino-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, such as solvent-free reactions and microwave irradiation, are also being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazolecarbonitrile, 5-amino-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

6-Benzothiazolecarbonitrile, 5-amino-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzothiazolecarbonitrile, 5-amino-2-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the nitrile and methyl groups but shares the benzothiazole core.

    5-Aminobenzothiazole: Similar structure but without the nitrile group.

    2-Methylbenzothiazole: Contains the methyl group but lacks the amino and nitrile groups.

Uniqueness

6-Benzothiazolecarbonitrile, 5-amino-2-methyl- is unique due to the presence of both the nitrile and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

5-amino-2-methyl-1,3-benzothiazole-6-carbonitrile

InChI

InChI=1S/C9H7N3S/c1-5-12-8-3-7(11)6(4-10)2-9(8)13-5/h2-3H,11H2,1H3

InChI Key

LJERMBORWWAXCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)N)C#N

Origin of Product

United States

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